molecular formula C21H18F2N4O2S B3009082 N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014068-32-6

N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No. B3009082
CAS RN: 1014068-32-6
M. Wt: 428.46
InChI Key: MAMGWSMKIVLSKT-UHFFFAOYSA-N
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Description

The compound "N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives, which can provide insights into the general behavior and characteristics of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of two pyrazoline derivatives was achieved by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry. For example, the crystal structures of two pyrazoline derivatives were confirmed by single crystal X-ray diffraction data . These techniques would likely be applicable to the analysis of the molecular structure of "N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide" as well, providing detailed information about its geometry, conformation, and electronic structure.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. The papers describe the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides to form different cyclic structures . Although the specific reactions of "N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide" are not detailed, it can be inferred that its reactivity would be influenced by the presence of electron-withdrawing fluorine atoms and the potential for intramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and intermolecular interactions. For instance, the crystal packing of the synthesized pyrazoline derivatives is stabilized by various hydrogen bonds and weak intermolecular interactions . These interactions can affect properties such as solubility, melting point, and stability. The presence of fluorine atoms in the compound of interest suggests that it may exhibit unique properties due to the electronegativity and small size of fluorine, which can lead to strong hydrogen bonds and potentially affect the compound's lipophilicity and pharmacokinetic profile.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research on analogs of the compound has demonstrated promising antibacterial and antifungal activities. For instance, novel analogs designed for antibacterial purposes showed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting the compound's potential in combating bacterial infections (Palkar et al., 2017). Additionally, derivatives targeting Mycobacterium tuberculosis GyrB inhibitors exhibited antituberculosis activity, suggesting their role in addressing tuberculosis challenges (Jeankumar et al., 2013).

Cancer Research

The compound's framework has been utilized in the synthesis of derivatives with cytotoxic activities against various cancer cell lines. For example, some derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, proposing their potential as cancer therapeutics (Hassan et al., 2014). Another study synthesized derivatives showing anticancer activity against hepatocellular and colorectal carcinoma cell lines, further underscoring the compound's relevance in cancer research (Biointerface Research in Applied Chemistry, 2020).

Influenza Virus Inhibitors

Compounds structurally related to the one have been developed as inhibitors of influenza virus sialidases. These inhibitors showcase a pattern of activity and selectivity similar to established antiviral agents, indicating their potential utility in managing influenza infections (Smith et al., 1997).

Antifungal Leads Targeting Succinate Dehydrogenase

Derivatives with the pyrazole-4-carboxamide scaffold have emerged as potent antifungal agents targeting succinate dehydrogenase (SDH), a key enzyme in the respiratory chain. These compounds have shown excellent antifungal effects against pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, offering a new approach to fungicide development (Wang et al., 2020).

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c22-16-5-1-14(2-6-16)11-27-12-18(19(28)25-21-24-9-10-30-21)20(26-27)29-13-15-3-7-17(23)8-4-15/h1-8,12H,9-11,13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMGWSMKIVLSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydrothiazol-2-yl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

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